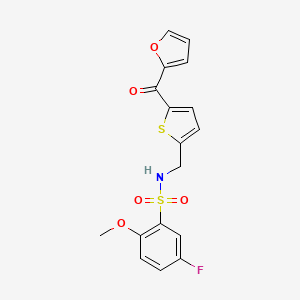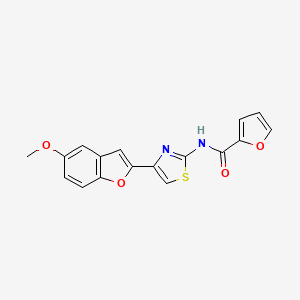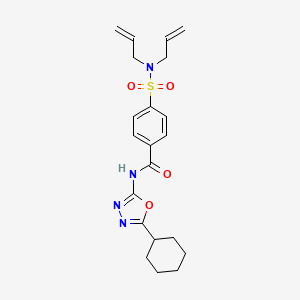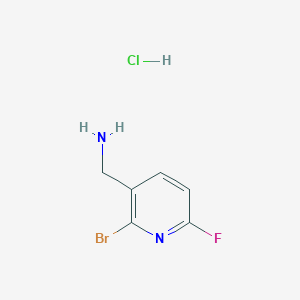
5-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C17H14FNO5S2 and its molecular weight is 395.42. The purity is usually 95%.
BenchChem offers high-quality 5-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-fluoro-N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclooxygenase-2 Inhibition
Research has demonstrated the potential of fluorinated benzenesulfonamide derivatives in inhibiting cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. The introduction of a fluorine atom in such compounds has been shown to preserve COX-2 potency and notably increase COX1/COX-2 selectivity. This property is crucial for developing new treatments for conditions like rheumatoid arthritis and osteoarthritis without the side effects common in non-selective COX inhibitors (Hashimoto et al., 2002).
Corrosion Inhibition
Another area of application is in the prevention of iron corrosion, where derivatives of fluorinated benzenesulfonamides have shown promising results. Quantum chemical calculations and molecular dynamics simulations have been employed to understand the adsorption and corrosion inhibition properties of these compounds on iron surfaces. This research provides insights into developing more effective corrosion inhibitors for industrial applications (Kaya et al., 2016).
Electrophilic Fluorination
The development of new electrophilic fluorinating reagents based on benzenesulfonimide derivatives has been explored to improve the enantioselectivity of fluorination reactions. Such advancements are significant for synthesizing complex molecules containing fluorine atoms, which are valuable in pharmaceuticals and agrochemicals due to the unique properties that fluorine imparts (Yasui et al., 2011).
Fluorescent Probes
Derivatives of benzenesulfonamide have been synthesized and studied for their potential as fluorescent probes, particularly for the detection of metal ions like Zn(II). These compounds show a bathochromic shift in their ultraviolet/visible spectra upon addition of Zn(II), making them useful for biochemical assays and research requiring sensitive detection of specific ions (Kimber et al., 2003).
Carbonic Anhydrase Inhibition
Fluorinated benzenesulfonamides have been investigated for their inhibitory activity against carbonic anhydrase, an enzyme involved in various physiological processes. The direct fluorination of sulfonamide anions has led to the development of novel inhibitors with enhanced potency and selectivity, opening pathways for new therapeutic agents (Blackburn & Türkmen, 2005).
properties
IUPAC Name |
5-fluoro-N-[[5-(furan-2-carbonyl)thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14FNO5S2/c1-23-13-6-4-11(18)9-16(13)26(21,22)19-10-12-5-7-15(25-12)17(20)14-3-2-8-24-14/h2-9,19H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJIAOYBVXNCJED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14FNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2993348.png)

![{[(2-Cyanophenyl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B2993350.png)




![2-[1-(benzylamino)ethyl]-4(3H)-quinazolinone](/img/structure/B2993359.png)

![N-({2-[1-(4,5-dihydro-1H-imidazol-2-yl)ethoxy]phenyl}methylidene)hydroxylamine](/img/structure/B2993362.png)
![5-[(Z)-(dimethylamino)methylidene]-3-phenyl-2-(4H-1,2,4-triazol-4-ylimino)-1,3-thiazolan-4-one](/img/structure/B2993364.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2993365.png)
![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-5-ethylpyrimidine](/img/structure/B2993370.png)
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)furan-2-carboxamide](/img/structure/B2993371.png)